molecular formula C17H21N3O3S B2411274 N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide CAS No. 2310123-41-0

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide

Cat. No.: B2411274
CAS No.: 2310123-41-0
M. Wt: 347.43
InChI Key: DNPHXGBQMBODBJ-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide is a synthetic small molecule designed for research purposes, integrating a thiazolidine-2,4-dione core and an azetidine carboxamide scaffold. Thiazolidine-2,4-dione derivatives are a well-explored class of compounds in medicinal chemistry, reported to possess a broad spectrum of biological activities. While the specific profile of this compound requires further characterization, related structures have been investigated for their potential antiproliferative effects. Some analogues have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, with mechanisms that may operate independently of PPARγ activation . Other thiazolidinone-based compounds have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens , as well as antioxidant and anti-inflammatory properties in preclinical models . The presence of both the thiazolidinedione moiety and the rigid azetidine ring in this molecule makes it a compound of interest for exploring multiple biochemical pathways. This product is intended for laboratory research use only and is not approved for use in humans or as a veterinary product. Researchers are responsible for conducting all necessary experiments to verify the compound's suitability for their specific applications.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-17(2,3)11-4-6-12(7-5-11)18-15(22)19-8-13(9-19)20-14(21)10-24-16(20)23/h4-7,13H,8-10H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPHXGBQMBODBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the tert-butylphenyl and dioxothiazolidinyl groups. Common synthetic routes may include:

    Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of tert-Butylphenyl Group: This step may involve the use of tert-butylphenyl halides or other derivatives in substitution reactions.

    Introduction of Dioxothiazolidinyl Group: This can be done through reactions with thiazolidine-2,4-dione derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can modify the functional groups or the overall structure of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates the investigation of novel chemical reactions and pathways.

Biology

Research into the biological activities of this compound suggests potential applications in:

  • Antimicrobial Activity : Studies indicate that derivatives may exhibit significant antimicrobial properties.
  • Antiviral Properties : Investigations are ongoing into its efficacy against various viral pathogens.
  • Anticancer Effects : Preliminary studies suggest that this compound may interact with biological targets involved in cancer cell proliferation.

Medicine

In medicinal chemistry, this compound is being explored as a potential drug candidate. Modifications to its structure can enhance pharmacological properties while reducing side effects. Research is focused on:

  • Targeting Specific Receptors : Understanding how it binds to molecular targets can lead to the development of effective therapeutic agents.
  • Drug Development : Its synthesis allows for the creation of analogs with improved bioactivity.

Industry

This compound has potential applications in industrial settings, particularly in:

  • Material Science : Its chemical properties can be leveraged in developing new polymers or coatings that require enhanced performance and durability.
Application AreaSpecific Uses
ChemistryBuilding block for complex molecules
BiologyAntimicrobial, antiviral, anticancer research
MedicineDrug development and modification
IndustryDevelopment of advanced materials

Case Study 1: Anticancer Research

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in targeted cells. The mechanism involved modulation of signaling pathways associated with cell growth and survival.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that modifications to the chemical structure enhanced its antibacterial activity, suggesting potential for development into a new class of antibiotics.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide may include other azetidine carboxamides with different substituents. Examples include:

  • N-(4-methylphenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide
  • N-(4-chlorophenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl group, for example, can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules.

Biological Activity

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azetidine carboxamides and incorporates a thiazolidine moiety, which is known for various biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The thiazolidine ring is known to enhance the bioactivity of compounds, potentially leading to effective antimicrobial agents. For instance, studies have shown that derivatives of thiazolidine can inhibit bacterial growth and possess antifungal properties.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiazolidine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The azetidine ring may also contribute to this activity by modulating specific molecular targets involved in cancer progression.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various enzymes and receptors in cellular pathways, potentially influencing processes such as signal transduction and gene expression.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazolidine derivatives found that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural variations and biological activity, suggesting that this compound may exhibit similar or improved antimicrobial properties.
  • Anticancer Activity : In vitro assays demonstrated that related compounds induced apoptosis in cancer cell lines. For example, a derivative was shown to significantly reduce cell viability in breast cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Research Findings

Recent investigations into similar compounds have reported promising results:

CompoundBiological ActivityReference
Thiazolidine Derivative AAntimicrobial
Azetidine-Based Compound BAnticancer
Thiazolidine-Coupled Urea CAnti-inflammatory

These findings suggest that this compound could be a valuable candidate for further exploration in drug development.

Q & A

Q. What are the key steps in synthesizing N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the azetidine-carboxamide core followed by coupling with the thiazolidinedione moiety. Critical steps include:

  • Azetidine ring formation : Cyclization of precursors (e.g., tert-butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate derivatives) under controlled temperatures (60–80°C) and inert atmospheres .
  • Thiazolidinedione incorporation : Condensation reactions using coupling agents like EDC/HOBt in solvents such as DMF or dioxane, with reaction times optimized via kinetic studies (12–24 hours) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Optimization strategies : Design of Experiments (DoE) is used to screen variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions. Response surface methodology (RSM) can further refine yields .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what structural features do they confirm?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirms the azetidine ring (δ 3.5–4.5 ppm for N-CH₂ protons) and tert-butyl group (δ 1.3 ppm, singlet). The thiazolidinedione moiety is identified via carbonyl signals (δ 165–175 ppm in ¹³C NMR) .
    • 2D NMR (COSY, HSQC) : Resolves connectivity between the azetidine and thiazolidinedione groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragments (e.g., loss of tert-butyl group) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, particularly for the azetidine ring’s puckering and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

  • Target identification : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against PPAR-γ, a common target for thiazolidinediones. Docking scores and binding poses (e.g., hydrogen bonds with Ser289, His323) suggest agonism .
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes the compound’s geometry and electrostatic potential surfaces to predict reactive sites .
  • MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

Q. What strategies mitigate conflicting data between in vitro and in vivo efficacy studies for this compound?

  • Pharmacokinetic profiling :
    • ADME assays : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) explain bioavailability discrepancies .
    • Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at the tert-butyl group) that may reduce activity in vivo .
  • Dose-response recalibration : Adjust in vivo dosing based on in vitro IC₅₀ values and predicted tissue penetration (PBPK modeling) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

  • Modifications :
    • Azetidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the ring conformation .
    • Thiazolidinedione replacement : Test analogues with 2,4-thiazolidinedione vs. rhodanine cores to balance potency and toxicity .
  • Bioisosterism : Replace tert-butylphenyl with trifluoromethylphenyl to improve metabolic stability .
  • Assays : Measure PPAR-γ transactivation (luciferase reporter assays) and cytotoxicity (MTT assays on HepG2 cells) .

Q. What experimental approaches resolve discrepancies in reported reaction yields during scale-up synthesis?

  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and detect intermediates .
  • Scale-dependent optimization : Adjust stirring rates (to maintain mixing efficiency) and solvent volumes (to prevent concentration gradients) .
  • Byproduct analysis : LC-MS identifies impurities (e.g., oxidized thiazolidinedione) formed under suboptimal O₂ levels .

Q. How do reaction kinetics and solvent effects influence the stability of the thiazolidinedione moiety during synthesis?

  • Kinetic studies : Pseudo-first-order rate constants (k) measured via UV-Vis spectroscopy show degradation accelerates above 60°C .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize the thiazolidinedione ring via hydrogen bonding, while protic solvents (MeOH) promote hydrolysis .
  • pH control : Buffered conditions (pH 7–8) minimize acid-catalyzed ring-opening .

Q. What methodologies validate the compound’s enzyme inhibition mechanism in cellular assays?

  • Enzyme kinetics : Michaelis-Menten plots (Lineweaver-Burk analysis) determine inhibition type (competitive/uncompetitive) .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein thermal stability shifts in treated cells .
  • siRNA knockdown : Reduces target enzyme expression to isolate compound-specific effects .

Q. How can advanced crystallization techniques improve the compound’s bioavailability for in vivo studies?

  • Polymorph screening : High-throughput crystallization (solvent evaporation, cooling) identifies forms with higher solubility (e.g., metastable Form II) .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates .
  • Nanosuspensions : Wet milling reduces particle size to <200 nm for improved oral absorption .

Q. What integrated computational-experimental frameworks accelerate reaction discovery for novel derivatives?

  • Reaction pathway prediction : Transition state searches (NEB method) guide experimental validation .
  • Machine learning (ML) : Train models on historical reaction data (yield, conditions) to predict optimal routes .
  • High-throughput experimentation (HTE) : Automated platforms screen 96-well plates with varied catalysts, solvents, and temperatures .

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